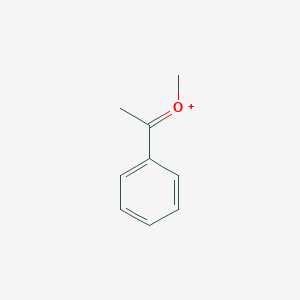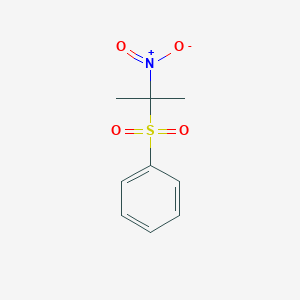![molecular formula C7H7N B14658091 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile CAS No. 51934-02-2](/img/structure/B14658091.png)
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenebicyclo[210]pentane-1-carbonitrile is an organic compound with the molecular formula C7H7N It is a derivative of bicyclo[210]pentane, a structure known for its strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile typically involves the reaction of bicyclo[2.1.0]pentane with a suitable nitrile source under controlled conditions. One common method involves the use of a nitrile such as acetonitrile in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction results in the formation of primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound, known for its strained ring system.
2-Methylbicyclo[2.1.0]pentane: A similar compound with a methyl group at a different position.
Cyclopentene: A less strained analog with similar reactivity.
Uniqueness
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile is unique due to the presence of both a strained ring system and a nitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
51934-02-2 |
|---|---|
Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
3-methylidenebicyclo[2.1.0]pentane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-5-2-7(4-8)3-6(5)7/h6H,1-3H2 |
InChI Key |
VZILVRRBURUFCX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(C1C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


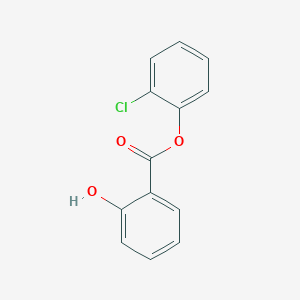
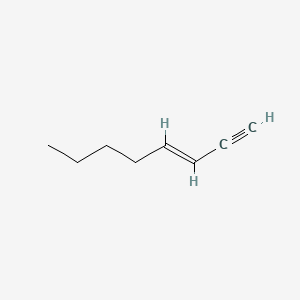
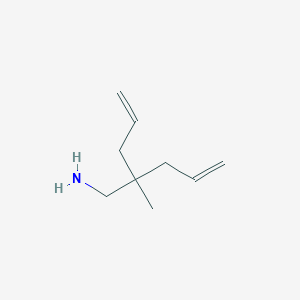
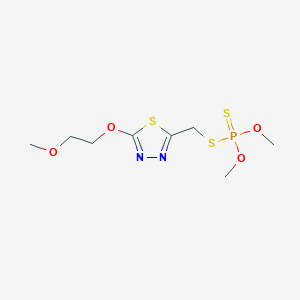
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
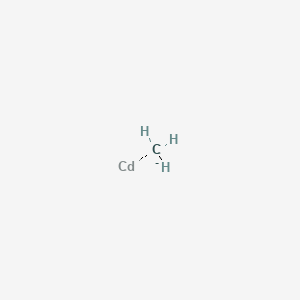

![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)


